molecular formula C13H17N3O5 B2686463 N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899974-93-7

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2686463
CAS No.: 899974-93-7
M. Wt: 295.295
InChI Key: FREIICLVAVTGDO-UHFFFAOYSA-N
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Description

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic organic compound characterized by its unique structural features, including a hydroxy group, a nitrophenyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-5-nitroaniline and 1-hydroxy-2-methylpropan-2-ol.

    Formation of Intermediate: The first step involves the reaction of 2-methyl-5-nitroaniline with oxalyl chloride to form an intermediate oxalyl chloride derivative.

    Coupling Reaction: The intermediate is then reacted with 1-hydroxy-2-methylpropan-2-ol in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can participate in electron transfer reactions, influencing redox processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-chlorophenyl)oxalamide
  • N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methylphenyl)oxalamide

Uniqueness

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-5-nitrophenyl)oxalamide is unique due to the presence of both a hydroxy group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds lacking these features.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N'-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methyl-5-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c1-8-4-5-9(16(20)21)6-10(8)14-11(18)12(19)15-13(2,3)7-17/h4-6,17H,7H2,1-3H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREIICLVAVTGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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